molecular formula C10H8N2O B13936724 6-Methoxy-1H-indole-7-carbonitrile

6-Methoxy-1H-indole-7-carbonitrile

Cat. No.: B13936724
M. Wt: 172.18 g/mol
InChI Key: NLAYQXYGPOIHBO-UHFFFAOYSA-N
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Description

6-Methoxy-1H-indole-7-carbonitrile is an indole derivative characterized by a methoxy (-OCH₃) group at the 6-position and a nitrile (-CN) group at the 7-position of the indole core. Its molecular formula is C₁₀H₈N₂O, with a molecular weight of 172.19 g/mol.

Properties

Molecular Formula

C10H8N2O

Molecular Weight

172.18 g/mol

IUPAC Name

6-methoxy-1H-indole-7-carbonitrile

InChI

InChI=1S/C10H8N2O/c1-13-9-3-2-7-4-5-12-10(7)8(9)6-11/h2-5,12H,1H3

InChI Key

NLAYQXYGPOIHBO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C=CN2)C#N

Origin of Product

United States

Chemical Reactions Analysis

6-Methoxy-1H-indole-7-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines .

Scientific Research Applications

6-Methoxy-1H-indole-7-carbonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methoxy-1H-indole-7-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, indole derivatives can bind to multiple receptors, influencing various biological processes. The exact mechanism depends on the specific derivative and its target .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares 6-Methoxy-1H-indole-7-carbonitrile with key analogues, highlighting the impact of substituent type and position:

Compound Name Molecular Formula Substituents Key Properties/Applications Reference
This compound C₁₀H₈N₂O -OCH₃ (6), -CN (7) Unique electronic profile; potential kinase inhibition inferred from similar indoles
5-Chloro-1H-indole-7-carbonitrile C₉H₅ClN₂ -Cl (5), -CN (7) Halogen substituent enhances electrophilicity; explored in anticancer research
1H-Indole-7-carbonitrile C₉H₆N₂ -CN (7) Simpler structure; used as a precursor for bioactive molecules
4-Methyl-1H-indole-6-carbonitrile C₁₀H₈N₂ -CH₃ (4), -CN (6) Methyl group increases lipophilicity; positional nitrile alters reactivity
7-Methoxy-1H-indazole-6-carbonitrile C₉H₇N₃O -OCH₃ (7), -CN (6) (indazole core) Indazole’s dual N-atoms enhance hydrogen bonding; distinct from indole derivatives

Key Differences and Implications

Electronic Effects
  • Methoxy vs. Halogen Substituents : The methoxy group in this compound donates electrons via resonance, contrasting with the electron-withdrawing chloro group in 5-Chloro-1H-indole-7-carbonitrile. This difference may influence binding to biological targets, such as enzymes involved in signaling pathways (e.g., PI3K) .

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